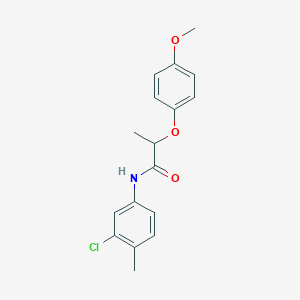
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as ML239, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecule inhibitors that target the protein-protein interactions involved in cancer and other diseases.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide inhibits the protein-protein interactions involved in cancer and other diseases by binding to the target protein and blocking its function. The target protein for N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide is still under investigation, but it is believed to be involved in the regulation of cell growth and survival. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when a cell is damaged or abnormal.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in animal models of rheumatoid arthritis. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have low toxicity in animal models, indicating that it may be a safe and effective therapeutic agent. However, there are also limitations to using N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments. It is still under investigation, and its target protein is not yet fully understood. It may also have off-target effects that need to be investigated further.
Future Directions
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide. One direction is to identify the target protein of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and investigate its role in cancer and other diseases. Another direction is to investigate the off-target effects of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide and determine if they have any therapeutic potential. Additionally, future studies could investigate the pharmacokinetics and pharmacodynamics of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide in animal models and humans to determine its safety and efficacy as a therapeutic agent. Finally, N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide could be tested in combination with other therapeutic agents to determine if it has synergistic effects.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the preparation of the starting materials, the coupling reaction, and the purification process. The starting materials for the synthesis of N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide are 3-chloro-4-methylphenylamine and 4-methoxyphenol. The coupling reaction involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF). The product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to inhibit the protein-protein interactions involved in cancer and other diseases. N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide has been tested against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been tested against other diseases, such as Alzheimer's disease and rheumatoid arthritis.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-5-13(10-16(11)18)19-17(20)12(2)22-15-8-6-14(21-3)7-9-15/h4-10,12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQERBDIRALEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

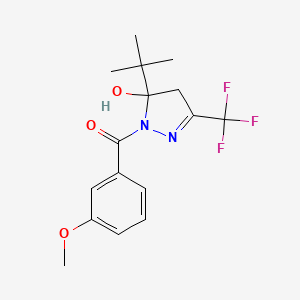
![N-(2-methoxyphenyl)-2-[4-(2-nitrovinyl)phenoxy]acetamide](/img/structure/B4989212.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-iodobenzamide](/img/structure/B4989213.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4989220.png)
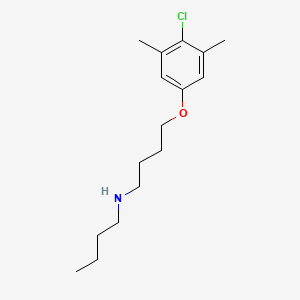
![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)
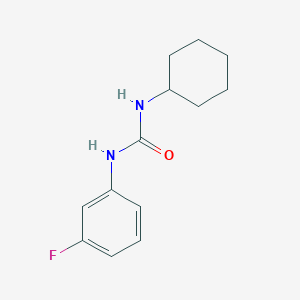
![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
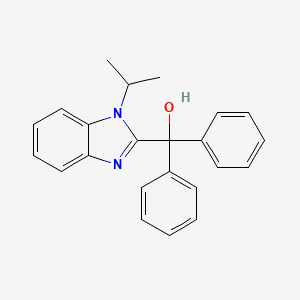
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)